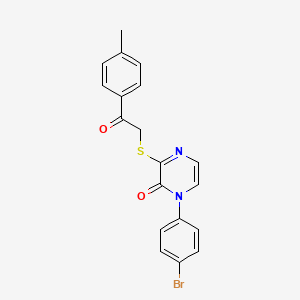![molecular formula C21H27N7O B2618123 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one CAS No. 920378-83-2](/img/structure/B2618123.png)
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one” is a complex organic molecule. It contains a benzyl group attached to a triazolopyrimidine core, which is further linked to a piperazine ring . This structure is part of a class of compounds that have been studied for their potential biomedical applications .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazolopyrimidine core, a common feature in a variety of biologically active compounds . This core is linked to a benzyl group and a piperazine ring, adding complexity to the molecule .Physical And Chemical Properties Analysis
This compound has a molecular weight of 421.539 Da and a monoisotopic mass of 421.259003 Da . It has a density of 1.3±0.1 g/cm³, a boiling point of 649.3±55.0 °C at 760 mmHg, and a flash point of 346.5±31.5 °C . It has 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
CDK2 Inhibition for Cancer Treatment
This compound has been found to be a novel inhibitor of CDK2, a target for cancer treatment . CDK2 inhibition selectively targets tumor cells, and this compound has shown significant cytotoxic activities against MCF-7 and HCT-116 cell lines .
Antitumor Activities
A series of novel 1,2,3-triazolo[4,5-d]pyrimidine derivatives, including this compound, were synthesized and evaluated for their antitumor activities against five human cancer cell lines (MGC-803, MCF-7, EC-109, PC-3 and Hela) in vitro .
Antimicrobial Activity
This compound has been synthesized and evaluated for its antimicrobial activity . It was found to have significant antimicrobial properties, making it a potential candidate for the development of new antimicrobial drugs .
Synthesis of Heterocyclic Compounds
Hydrazonoyl halides, which are used in the synthesis of this compound, have been widely used as reagents for the synthesis of heterocyclic compounds . This makes this compound a valuable tool in the field of organic chemistry .
Inhibition of LSD1
In a study, this compound was found to inhibit LSD1, an enzyme that plays a crucial role in the proliferation and migration of cancer cells . This makes it a potential candidate for the development of new anticancer drugs .
Antifungal Activity
In addition to its antimicrobial properties, this compound has also been evaluated for its antifungal activity . This makes it a potential candidate for the development of new antifungal drugs .
Zukünftige Richtungen
The future directions for the study of this compound could involve further exploration of its synthesis, reactivity, and potential biomedical applications. Given the interest in similar compounds for their antimicrobial and enzyme inhibitory activities , this compound could be a promising candidate for future research.
Eigenschaften
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c1-21(2,3)13-17(29)26-9-11-27(12-10-26)19-18-20(23-15-22-19)28(25-24-18)14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAYMHDJVYYRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2618040.png)
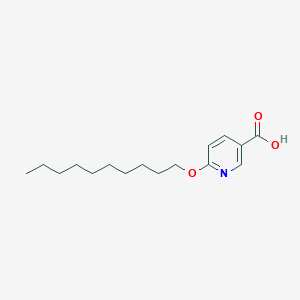
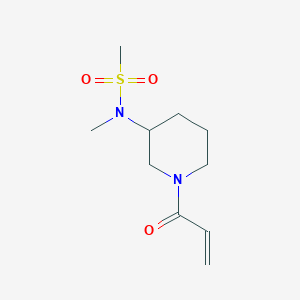
![2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2618044.png)
![3,4-dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2618045.png)



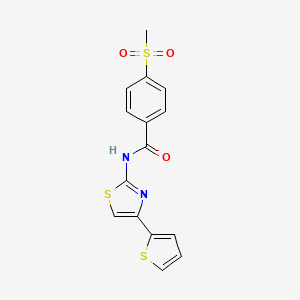
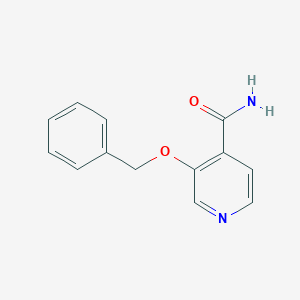
![N-(3-fluoro-4-methylphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2618060.png)
![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2618061.png)
![2-Amino-6-benzyl-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2618062.png)
